
2,3,3',4,4',6-六氯联苯
描述
2,3,3’,4,4’,6-Hexachlorobiphenyl is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. These compounds are characterized by the presence of chlorine atoms attached to biphenyl rings. PCBs were widely used in various industrial applications due to their chemical stability and insulating properties. their production was banned in the 1970s because of their persistence in the environment and potential health hazards .
科学研究应用
2,3,3’,4,4’,6-Hexachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some key applications include:
Environmental Chemistry: Research on the persistence and degradation of PCBs in the environment.
Toxicology: Studies on the toxic effects of PCBs on human health and wildlife.
Analytical Chemistry: Development of methods for detecting and quantifying PCBs in various matrices.
Biology and Medicine: Investigations into the mechanisms of PCB-induced toxicity and their effects on biological systems.
安全和危害
作用机制
Target of Action
2,3,3’,4,4’,6-Hexachlorobiphenyl is a type of polychlorinated biphenyl (PCB), a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl
Mode of Action
It is known that pcbs, in general, can interfere with various biological processes, potentially leading to harmful health effects .
Biochemical Pathways
Pcbs are known to bioaccumulate and persist in the environment due to their resistance to degradation .
Pharmacokinetics
It is known that pcbs, in general, have a high potential for bioaccumulation due to their lipophilic nature . The compound has a low solubility in water (8.07e-06 mg/mL at 20°C) which may affect its bioavailability .
Result of Action
Pcbs are known to cause harmful health effects due to their bioaccumulative properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,4,4’,6-Hexachlorobiphenyl. PCBs were banned in the 1970s due to their bioaccumulative properties and harmful health effects. The compound is an oily liquid or solid that is colorless to light yellow , and it has a low solubility in water , which may affect its environmental distribution and persistence.
生化分析
Biochemical Properties
It is known that PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, can interfere with human metabolism . This interference can be very serious, producing symptoms such as abdominal pain, nausea, vomiting, diarrhea, headache, dizziness, depression, nervousness, dermal and ocular lesions, fatigue, irregular menstrual cycles, and a lowered immune response .
Cellular Effects
It has been suggested that PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, can have neurotoxic effects . These neurotoxic effects may be atropselective, meaning they affect certain cellular targets more than others .
Molecular Mechanism
It has been suggested that the oxidation of PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, by human liver microsomes (HLMs) is atropselective . This suggests that 2,3,3’,4,4’,6-Hexachlorobiphenyl may interact with certain biomolecules in a specific way, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, do not break down readily and can bioaccumulate, causing harmful health effects over time .
Dosage Effects in Animal Models
It has been suggested that PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, can cause harmful health effects, potentially including toxic or adverse effects at high doses .
Metabolic Pathways
It has been suggested that the oxidation of PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, by HLMs is atropselective . This suggests that 2,3,3’,4,4’,6-Hexachlorobiphenyl may interact with certain enzymes or cofactors in a specific way .
Transport and Distribution
It is known that PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, can bioaccumulate, suggesting that they may be transported and distributed in a specific way .
Subcellular Localization
It is known that PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, can bioaccumulate, suggesting that they may localize to specific compartments or organelles within cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’,6-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature .
Industrial Production Methods: Industrial production of PCBs, including 2,3,3’,4,4’,6-Hexachlorobiphenyl, was primarily achieved through the direct chlorination of biphenyl. The process involved the use of large-scale reactors where biphenyl was exposed to chlorine gas in the presence of a catalyst. The resulting mixture of chlorinated biphenyls was then separated and purified to obtain the desired congener .
化学反应分析
Types of Reactions: 2,3,3’,4,4’,6-Hexachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield hydroxylated biphenyls, while reduction can produce less chlorinated biphenyls .
相似化合物的比较
2,3,3’,4,4’,6-Hexachlorobiphenyl is one of many PCB congeners. Similar compounds include:
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
- 2,2’,4,4’,6,6’-Hexachlorobiphenyl
- 2,2’,3,3’,6,6’-Hexachlorobiphenyl
Compared to these congeners, 2,3,3’,4,4’,6-Hexachlorobiphenyl has a unique chlorine substitution pattern, which influences its chemical properties and biological effects .
属性
IUPAC Name |
1,2,3,5-tetrachloro-4-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-2-1-5(3-7(6)14)10-8(15)4-9(16)11(17)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUPQXINXTWCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074231 | |
| Record name | 2,3,3',4,4',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-42-7 | |
| Record name | PCB 158 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4,4',6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2JHN8P01Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



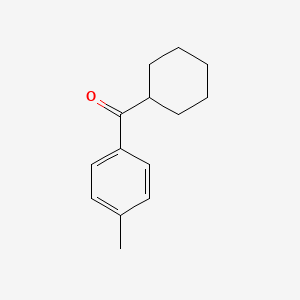

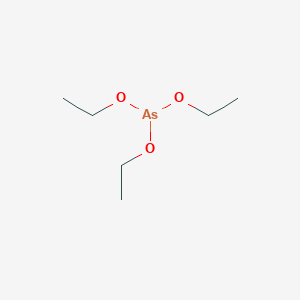
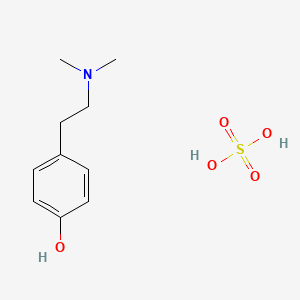
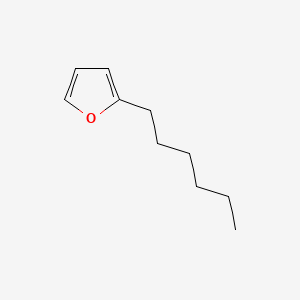
![2,3-Dihydrobenzo[b]thiophene](/img/structure/B1596441.png)

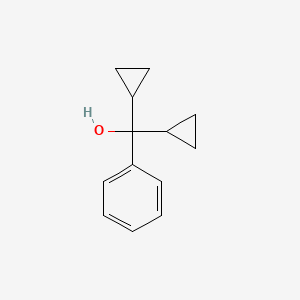
![[Benzyl(phosphonomethyl)amino]methylphosphonic acid](/img/structure/B1596447.png)
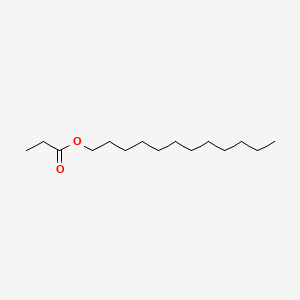
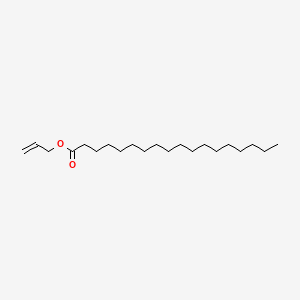

![2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B1596452.png)
